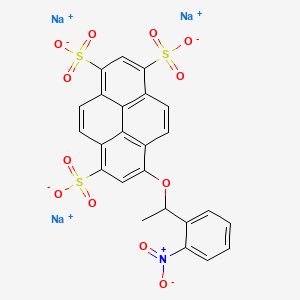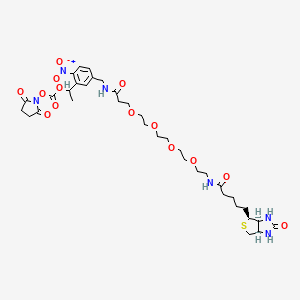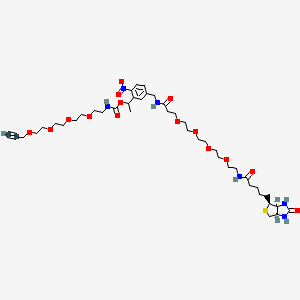
PL225B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
Applications De Recherche Scientifique
P22 Viral Capsid Nanocomposites
P22 viral capsid nanocomposites have been developed as an efficient delivery vehicle for anticancer drugs. Catechol ligands are attached to the interior surface of P22 viral capsids for encapsulation of drugs, demonstrating effective targeted delivery and efficacy in cell viability assays (Min et al., 2014).
Gene Delivery via DNA Nanoparticles
Compacted DNA nanoparticles have been used for gene delivery into photoreceptors in a mouse model of retinitis pigmentosa. This method showed significant improvements in phenotype, illustrating the potential for nanoparticle-based gene replacement therapy in treating human retinal degenerations (Cai et al., 2010).
Genetic Structure of Bacteriophage P22
The genetic structure of the bacteriophage P22 PL operon has been explored, identifying genes essential for lytic growth and offering insights into gene expression and regulation (Semerjian et al., 1989).
Plasmonic Photocatalytic Nanostructures
P22 virus-like particles have been utilized to construct Au/CdS plasmonic photocatalytic nanostructures, enhancing the photodegradation of methylene blue. This approach signifies advancements in the development of efficient photocatalytic systems (Zhou et al., 2015).
PL225B as an IGF-1R Inhibitor
PL225B acts as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), playing a significant role in inhibiting tumor cell proliferation and inducing apoptosis in tumor cells. This highlights its potential as an antineoplastic agent (2020).
Pulsed Laser Deposition for Novel Materials
Pulsed laser deposition (PLD) has been recognized as a versatile tool for thin-film and multilayer research, creating layered materials and metastable phases with controlled properties (Lowndes et al., 1996).
Propriétés
Nom du produit |
PL225B |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PL225B; PL-225B; PL 225B. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





